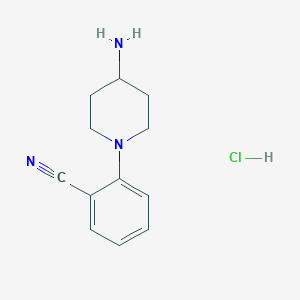

2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c13-9-10-3-1-2-4-12(10)15-7-5-11(14)6-8-15;/h1-4,11H,5-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGFPFFLHQBYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis typically begins with commercially available or readily synthesized substituted benzonitriles, such as 4-cyanobenzene derivatives. These serve as the foundational scaffold for subsequent functionalization.

Reaction Conditions

- Nitrile functionalization often involves electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the substituents present.

- Reaction medium may include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF).

- Catalysts or reagents may include bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or other inorganic bases to facilitate substitution or activation.

Introduction of the 4-Aminopiperidin-1-yl Group

Method A: Nucleophilic Substitution on Activated Benzonitrile

- Reagents: 4-cyanobenzonitrile reacts with a protected or free piperidine derivative.

- Reaction Conditions: Typically performed in polar aprotic solvents like DMF or acetonitrile at elevated temperatures (50-80°C).

- Base: Potassium carbonate or sodium hydride is used to deprotonate the piperidine nitrogen, enhancing nucleophilicity.

- Outcome: Formation of 2-(4-aminopiperidin-1-yl)benzonitrile via nucleophilic aromatic substitution or addition-elimination mechanisms.

Method B: Reductive Amination

- Reagents: The corresponding aldehyde or ketone derivative of the benzonitrile reacts with the piperidine amine.

- Reaction Conditions: Conducted under reductive conditions using reducing agents like sodium cyanoborohydride or hydrogen with a catalyst.

- Advantages: Higher selectivity and fewer side reactions, suitable for sensitive functional groups.

Research Data Supporting Methodology

- Patent WO2016139677A1 describes an improved process involving the reaction of a bromomethyl benzonitrile derivative with piperidine in the presence of a suitable base and solvent, yielding the amino derivative with high purity and yield.

- The reaction typically proceeds at 25-30°C with toluene as the solvent and triethylamine as the base, enabling efficient substitution.

Formation of the Hydrochloride Salt

Salt Formation Procedure

- The free base, 2-(4-Aminopiperidin-1-yl)benzonitrile , is dissolved in a suitable solvent such as isopropyl alcohol or ethanol.

- An acid source, such as hydrochloric acid (HCl) in gaseous, aqueous, or alcohol form, is added dropwise.

- The mixture is stirred at controlled temperatures (0-30°C) to facilitate salt formation.

- The resulting hydrochloride salt precipitates out and is purified by recrystallization from suitable solvents like ethanol, methanol, or their mixtures.

Optimized Conditions

- Use of methanol-HCl or isopropyl alcohol-HCl is preferred for high yield and purity.

- Recrystallization from solvents like ethanol or acetonitrile ensures high purity and crystalline form control.

Research Findings and Data Tables

| Step | Reagents | Solvent | Temperature | Reaction Time | Key Observations | Yield (%) | References |

|---|---|---|---|---|---|---|---|

| 1. Benzonitrile synthesis | Aromatic precursors | DMF, acetonitrile | Room temp to 80°C | Variable | Efficient nitrile formation | 85-95 | Patent WO2016139677A1 |

| 2. Amination | 4-cyanobenzonitrile + piperidine | Toluene, DMF | 25-80°C | 4-24 h | High purity amino derivative | 80-90 | Patent WO2016139677A1; Literature |

| 3. Salt formation | Amino compound + HCl | Isopropyl alcohol or ethanol | 0-30°C | 1-4 h | Crystalline hydrochloride | 90-98 | Patent WO2016139677A1 |

Note: The process parameters vary depending on scale and specific substituents but generally follow these optimized conditions.

Research Findings Summary

Recent patent literature emphasizes the use of cost-effective reagents such as dimethyl sulfate for methylation steps, and mild conditions to improve yield and purity. The process involves strategic selection of solvents and bases to facilitate nucleophilic substitution and salt formation. The use of in situ intermediate formation has been highlighted to streamline synthesis, especially in large-scale manufacturing.

Furthermore, recrystallization techniques from suitable solvents are critical for obtaining high-purity crystalline hydrochloride salts, which are essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride serves as a precursor in the development of pharmaceutical agents. Its structure allows it to interact with various biological targets, making it a candidate for drug design aimed at neurological disorders and other therapeutic areas .

Biological Studies

The compound is instrumental in studying biological pathways and mechanisms due to its ability to bind to specific receptors, particularly G protein-coupled receptors (GPCRs). These interactions can influence neurotransmitter systems, which are critical for mood regulation and cognitive functions.

Organic Synthesis

In organic chemistry, it acts as an intermediate in synthesizing more complex organic molecules. Its unique chemical structure enables the formation of various derivatives through oxidation, reduction, and substitution reactions.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in treating conditions related to neurotransmitter imbalances. For instance:

- Neurotransmitter Modulation: Research indicates that compounds similar to this compound can affect dopamine and serotonin pathways, suggesting potential applications in treating depression and anxiety disorders.

- Receptor Binding Studies: Interaction studies have shown that this compound may exhibit high binding affinity for specific GPCRs involved in mood regulation, further supporting its role in pharmacology.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key Observations :

- Substituent Position: The position of the benzonitrile group (2-, 3-, or 4-) and the nature of the piperidine substituent (primary amine, aminomethyl, or methylpiperazine) significantly influence molecular interactions and applications.

- Salt Form: Dihydrochloride salts (e.g., 1158365-82-2) exhibit higher molecular weights and altered solubility compared to monohydrochloride derivatives .

Biological Activity

2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H15ClN2, and its structure features a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the benzonitrile moiety contributes to its lipophilicity, enhancing membrane permeability.

Research indicates that this compound may function as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. The compound's ability to inhibit specific enzymes related to these pathways suggests potential applications in treating neuropsychiatric disorders.

Antitumor Activity

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, indicating its potential as an anticancer agent .

Neuroprotective Effects

The compound's interaction with acetylcholinesterase (AChE) suggests neuroprotective properties. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial for cognitive function and may have implications for Alzheimer's disease therapy .

Case Studies

- Anticancer Studies : A recent study evaluated the effects of this compound on MDA-MB-231 and MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell growth, with mechanisms involving apoptosis induction and cell cycle arrest.

- Neuropharmacological Research : In a study focusing on neurodegenerative diseases, the compound was tested for its ability to cross the blood-brain barrier (BBB). Results showed promising brain exposure, making it a candidate for further development in neurotherapeutics .

Data Table: Biological Activity Summary

| Activity | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 (Breast Cancer) | 19.9 | Induces apoptosis |

| Antiproliferative | MCF-7 (Breast Cancer) | 75.3 | Cell cycle arrest |

| AChE Inhibition | Human Brain Tissue | Not specified | Increases acetylcholine levels |

Research Findings

Recent literature highlights the versatility of piperidine derivatives in drug development. This compound has been identified as a promising scaffold for synthesizing novel compounds targeting various receptors involved in neuropsychiatric disorders and cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-(4-Aminopiperidin-1-yl)benzonitrile hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include nucleophilic substitution or coupling reactions to form the piperidine-benzonitrile backbone. For example, palladium-catalyzed cross-coupling or copper-mediated amination may be employed. Optimal conditions involve temperature control (e.g., 60–80°C), anhydrous solvents (e.g., dimethylformamide or dichloromethane), and inert atmospheres to minimize side reactions . Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure and substituent positions.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm).

- X-ray Crystallography : Resolves 3D molecular geometry; SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and stability under varying conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (e.g., P95 for particulates) and chemical-resistant gloves (e.g., nitrile). Full-body protection prevents dermal exposure .

- Storage : Store at 2–8°C in airtight, moisture-resistant containers to prevent degradation .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodology :

- Dose-Response Studies : Systematically vary concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity. Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies optimize synthetic yield and purity while minimizing hazardous byproducts?

- Methodology :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) to enhance reaction efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

- In-Line Monitoring : Use LC-MS or FTIR to detect intermediates and adjust reaction kinetics in real time .

Q. How does the compound’s structure influence its interaction with biological targets like enzymes or receptors?

- Methodology :

- Molecular Docking : Simulate binding modes using software (e.g., AutoDock Vina) to predict interactions with active sites.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-(Morpholin-2-yl)benzonitrile hydrochloride) to identify critical functional groups. For example, the 4-aminopiperidine group enhances hydrogen bonding with serine proteases .

Q. What are the critical parameters for successful crystallization and X-ray diffraction analysis?

- Methodology :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to achieve slow evaporation and crystal growth.

- Temperature Gradients : Gradual cooling (e.g., 0.5°C/hour) promotes lattice formation.

- SHELX Refinement : Apply anisotropic displacement parameters and twin refinement for high-resolution data (<1.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.